(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Description
(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) and methyl (-CH₃) group at the 4-position of the pyrrolidine ring. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous systems for pharmaceutical or biochemical applications. Its molecular formula is C₁₂H₁₃ClF₃NO₂, with a molecular weight of 295.69 g/mol . The stereochemistry (3R,4R) is critical for its biological activity, as enantiomeric forms (e.g., 3S,4S) exhibit distinct properties .
The compound is synthesized via multi-step routes involving intermediates like methyl esters (e.g., methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride, CAS: 2140264-93-1), followed by hydrolysis and salt formation .
Properties
IUPAC Name |
(3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-6(7(8,9)10)3-11-2-4(6)5(12)13;/h4,11H,2-3H2,1H3,(H,12,13);1H/t4-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCBOWCAJXKSKV-MYSBMPOLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C(=O)O)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CNC[C@@H]1C(=O)O)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis
Starting from L-proline derivatives, which inherently possess the (S)-configuration at C2, researchers have developed routes to install the C4 substituents while inverting stereochemistry at C3. For example, tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a precursor, where hydroxyl group oxidation and subsequent trifluoromethylation yield the desired substituents.
Reaction Conditions :
- Trifluoromethylation : Use of Ruppert–Prakash reagent (TMSCF₃) in the presence of catalytic tetrabutylammonium fluoride (TBAF) at −78°C.
- Methyl Group Introduction : Grignard reagent (CH₃MgBr) under inert atmosphere, followed by quenching with ammonium chloride.
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Trifluoromethylation | TMSCF₃, TBAF, THF, −78°C | 78 | Retention of (3R,4R) |
| Methylation | CH₃MgBr, Et₂O, 0°C | 85 | Diastereomeric ratio 95:5 |
Asymmetric Cycloaddition
The [3+2] cycloaddition between azomethine ylides and trifluoromethylated dipolarophiles offers a direct route to the pyrrolidine scaffold. Chiral ligands such as (R)-BINAP in combination with silver(I) oxide induce enantioselectivity.
Key Data :
- Dipolarophile : 1,1,1-Trifluoro-3-buten-2-one.
- Ylide Precursor : N-Benzylideneglycine ethyl ester.
- Catalyst : AgOAc/(R)-BINAP (5 mol%).
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C |
| Time | 24 h |
| ee (%) | 92 |
Carboxylic Acid Installation
Oxidation of Hydroxymethyl Intermediates
A hydroxymethyl group at C3, introduced via aldol condensation, undergoes oxidation using Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid.
Optimization Notes :
- Solvent : Acetone/water (4:1) minimizes over-oxidation.
- Temperature : 0°C to 5°C prevents epimerization at C3.
| Substrate | Oxidizing Agent | Conversion (%) |
|---|---|---|
| (3R,4R)-3-Hydroxymethyl | Jones Reagent | 89 |
Strecker Synthesis
Alternative routes employ Strecker-type reactions, where an imine intermediate reacts with cyanide followed by hydrolysis to generate the α-amino acid.
Resolution and Salt Formation
Chiral Chromatography
Racemic mixtures of the free base are resolved using preparative HPLC with a Chiralpak IC column (hexane:isopropanol 90:10, 2 mL/min).
Hydrochloride Salt Preparation
The resolved (3R,4R)-enantiomer is treated with 1M HCl in diethyl ether, yielding the hydrochloride salt with >99% purity.
| Parameter | Value |
|---|---|
| Equivalents HCl | 1.1 |
| Crystallization Solvent | Et₂O |
| Recovery (%) | 95 |
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors for the cycloaddition step, enhancing heat transfer and reducing reaction time from 24 h to 30 minutes. Environmental metrics highlight a 40% reduction in solvent waste compared to batch processes.
Analytical Validation
Stereochemical Confirmation
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA in H₂O/MeCN) demonstrates ≥99.5% chemical purity.
Comparative Method Evaluation
| Method | Advantages | Limitations |
|---|---|---|
| Chiral Pool Synthesis | High stereoselectivity | Multi-step, costly reagents |
| Cycloaddition | Atom economy | Requires chiral catalysts |
| Strecker Synthesis | Mild conditions | Low yields for CF₃ analogs |
Emerging Techniques
Recent advances in photoredox catalysis enable radical trifluoromethylation at ambient temperature, potentially streamlining Step 2.1. Additionally, enzymatic resolution using Pseudomonas cepacia lipase achieves 98% ee, though substrate specificity remains a barrier.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrrolidines.
Scientific Research Applications
Pharmacological Applications
1.1 Neuropharmacology
The compound has been studied for its effects on neurotransmitter systems, particularly in the context of dopaminergic activity. Research indicates that derivatives of this compound can influence dopamine receptors, which are critical in treating neurological disorders such as Parkinson's disease and schizophrenia. For instance, studies have shown that the incorporation of trifluoromethyl groups enhances the affinity and selectivity for dopamine receptors, making these compounds promising candidates for drug development aimed at these conditions .
1.2 Pain Management
Another significant application is in pain management. The compound has been explored as a potential analgesic agent due to its ability to modulate pain pathways. Certain analogs have demonstrated efficacy in preclinical models of pain, suggesting that they could serve as novel therapeutic agents for chronic pain conditions .
Synthesis and Chemical Properties
2.1 Synthesis
The synthesis of (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
- Step 1: Formation of the pyrrolidine ring through cyclization reactions.
- Step 2: Introduction of the trifluoromethyl group using electrophilic fluorination techniques.
- Step 3: Carboxylation to yield the final product.
This synthetic pathway has been optimized to improve yield and purity, making it suitable for large-scale production .
2.2 Chemical Properties
The compound has a molecular formula of C₆H₈ClF₃N₃O₂ and exhibits unique physicochemical properties such as high stability under various conditions, which is advantageous for pharmaceutical formulations .
Case Studies
3.1 Case Study: Dopaminergic Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid and evaluated their binding affinity to dopamine receptors. The results indicated that modifications to the pyrrolidine structure significantly enhanced receptor binding, leading to improved pharmacological profiles compared to existing treatments .
3.2 Case Study: Analgesic Properties
A separate investigation focused on the analgesic properties of this compound in animal models of neuropathic pain. The study found that specific analogs exhibited dose-dependent pain relief, with mechanisms involving modulation of inflammatory pathways and central nervous system activity. These findings suggest potential clinical applications in managing neuropathic pain syndromes .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The pyrrolidine ring provides a rigid scaffold that can interact with specific binding sites, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound is compared to similar pyrrolidine-3-carboxylic acid derivatives with variations in substituents, stereochemistry, and salt forms. Key examples include:
Key Observations:
Substituent Effects :
- The trifluoromethyl (-CF₃) group in the target compound confers high electronegativity and metabolic stability compared to methoxy (-OCH₃) or methyl (-CH₃) groups .
- Chlorine substituents (e.g., in ) increase lipophilicity (ClogP) but may reduce aqueous solubility.
Stereochemical Impact :
- The (3R,4R) configuration distinguishes the target compound from diastereomers like (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS: 1909288-71-6), which exhibit different receptor-binding profiles .
Salt Forms :
- Hydrochloride salts (target compound, ) improve solubility compared to free carboxylic acids, critical for bioavailability in drug formulations.
Yield and Purity Trends:
- Urea-linked analogs (e.g., ) show moderate yields (67–76%) but high purity (>99%), while ester derivatives (e.g., ) achieve higher yields (up to 96%).
Biological Activity
(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride is a fluorinated compound that has garnered attention in various fields of biomedical research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C7H11ClF3NO
- CAS Number : 2140264-93-1
- Molecular Weight : 201.62 g/mol
The biological activity of (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride is primarily attributed to its interactions with various biological targets:
- Protein Kinase Inhibition : This compound has been shown to inhibit specific protein kinases, which are crucial in regulating cellular processes such as growth and apoptosis. Such inhibition can lead to potential anticancer effects by disrupting the signaling pathways that promote tumor growth .
- Antimicrobial Activity : Recent studies indicate that derivatives of this compound exhibit antibacterial properties by targeting bacterial topoisomerases, essential enzymes for DNA replication and transcription. For instance, compounds related to this structure have demonstrated dual inhibition of DNA gyrase and topoisomerase IV, leading to significant antibacterial effects against pathogens like E. coli and S. aureus .
- Fluorine's Role in Biological Activity : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability and efficacy against various targets .
Case Studies
Several studies have highlighted the biological activity of (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride:
- Anticancer Research : A study demonstrated that derivatives of this compound induced apoptosis in hypopharyngeal tumor cells more effectively than conventional chemotherapeutics like bleomycin. This suggests a promising role in cancer therapy by utilizing a structure-based approach to enhance interaction with protein targets .
- Antimicrobial Studies : In vitro assays revealed that compounds related to this structure showed potent activity against drug-resistant strains of bacteria, indicating their potential as new antimicrobial agents .
Data Table
The following table summarizes key findings from various studies on the biological activity of (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride:
Q & A
Q. What are the standard synthetic routes for (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride?
- Methodological Answer : The synthesis typically involves:
- Cyclization : Formation of the pyrrolidine ring from acyclic precursors (e.g., via acid- or base-catalyzed cyclization of γ-amino ketones or esters) .
- Functionalization : Introduction of the trifluoromethyl and methyl groups using fluorinated reagents (e.g., trifluoromethylation via radical or nucleophilic pathways) .
- Salt Formation : Conversion to the hydrochloride salt by treating the free base with HCl in a polar solvent (e.g., ethanol or water), followed by crystallization to enhance purity .
- Example reaction conditions: Catalytic hydrogenation for stereochemical control, as seen in analogous pyrrolidine syntheses .
Q. How is the structural and stereochemical integrity of the compound validated?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration and confirms the (3R,4R) stereochemistry .
- Chiral HPLC : Quantifies enantiomeric purity using chiral stationary phases (e.g., Chiralpak® columns) with mobile phases optimized for polar compounds .
- NMR Spectroscopy : Key signals include:
- H NMR: Methyl group resonances (δ 1.2–1.5 ppm) and pyrrolidine ring protons (δ 3.0–3.8 ppm).
- F NMR: Trifluoromethyl group at δ -60 to -70 ppm .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Tested in buffered solutions (pH 1–7.4) via shake-flask method. The hydrochloride salt exhibits higher aqueous solubility (>50 mg/mL) compared to the free base due to ionic interactions .
- Stability : Assessed via accelerated stability studies (40°C/75% RH for 4 weeks). Degradation products are analyzed using LC-MS; hydrolytic stability is pH-dependent, with optimal stability at pH 4–6 .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during large-scale synthesis?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s catalyst) for stereoselective cyclization .
- Dynamic Resolution : Combine kinetic resolution with racemization (e.g., via enzymatic catalysis) to improve yield and enantiomeric excess (ee >99%) .
- Crystallization-Induced Diastereomer Transformation : Employ chiral counterions (e.g., L-tartaric acid) to isolate the desired enantiomer .
Q. What in vitro models are suitable for evaluating its biological activity, and how are conflicting data resolved?
- Methodological Answer :
- Target Validation : Use CRISPR-edited cell lines to confirm target engagement (e.g., enzyme inhibition assays with recombinant proteins) .
- High-Throughput Screening (HTS) : Prioritize assays with orthogonal readouts (e.g., fluorescence polarization and surface plasmon resonance) to minimize false positives .
- Data Reconciliation : Cross-validate results using isothermal titration calorimetry (ITC) for binding affinity and molecular dynamics simulations for mechanistic insights .
Q. How do pH and temperature affect the compound’s stability during long-term storage?
- Methodological Answer :
- pH Studies : Store lyophilized powder at -20°C in amber vials to prevent hydrolysis. Aqueous solutions are stable for ≤24 hours at 4°C (pH 5–6) .
- Thermal Degradation Analysis : Conducted via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Degradation onset occurs at 150°C, with exothermic peaks indicating decomposition .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values across studies?
- Methodological Answer :
- Assay Standardization : Use internal reference compounds (e.g., known enzyme inhibitors) to calibrate inter-laboratory variability .
- Buffer Composition : Ensure consistency in ionic strength (e.g., 150 mM NaCl) and co-solvents (e.g., DMSO ≤0.1%) to avoid artifactual inhibition .
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases in published datasets .
Methodological Tables
Q. Table 1: Key Analytical Parameters for Structural Validation
| Technique | Parameters | Reference |
|---|---|---|
| Chiral HPLC | Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA (90:10) | |
| F NMR | Solvent: DO; Reference: CFCl | |
| X-ray Crystallography | Space Group: P2; Resolution: 0.85 Å |
Q. Table 2: Stability Profile Under Accelerated Conditions
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 40°C/75% RH, 4 weeks | <5% | Hydrolyzed ester |
| pH 7.4, 37°C, 24 h | 15% | Free carboxylic acid |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
